molecular formula C21H24N4O2 B2975902 N-cyclopentyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921881-40-5

N-cyclopentyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2975902
CAS No.: 921881-40-5
M. Wt: 364.449
InChI Key: CMJJDQDWNBBTAY-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic small molecule featuring a pyrazolo[4,3-c]pyridine core. This bicyclic heterocycle is substituted with a phenyl group at position 2, a propyl chain at position 5, a cyclopentyl carboxamide at position 7, and a ketone at position 2. Such derivatives are of interest in medicinal chemistry due to their structural similarity to kinase inhibitors and anti-inflammatory agents . The compound’s stereoelectronic properties are influenced by the cyclopentyl and propyl substituents, which modulate solubility and target binding .

Properties

IUPAC Name

N-cyclopentyl-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-2-12-24-13-17(20(26)22-15-8-6-7-9-15)19-18(14-24)21(27)25(23-19)16-10-4-3-5-11-16/h3-5,10-11,13-15H,2,6-9,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJJDQDWNBBTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopentyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted pyridine with a hydrazine derivative can lead to the formation of the pyrazolo[4,3-c]pyridine core.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of solid-phase synthesis to streamline the process and reduce production costs .

Chemical Reactions Analysis

N-cyclopentyl-3-oxo-2-phenyl-5-pro

Biological Activity

N-cyclopentyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound belonging to the pyrazolo[4,3-c]pyridine family. This compound has garnered attention for its potential biological activities, particularly in pharmacology. Its complex structure includes a fused pyrazole and pyridine ring system, characterized by various functional groups such as a carboxamide and a cyclopentyl substituent.

Molecular Properties

  • Molecular Formula : C19H24N4O2
  • Molecular Weight : Approximately 364.45 g/mol
  • Chemical Structure : The compound features a unique arrangement of atoms that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on constructing the pyrazolo[4,3-c]pyridine core followed by the introduction of substituents that enhance its biological properties.

The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. Notably, it has been studied for its potential as an allosteric modulator of G-protein coupled receptors (GPCRs), which play crucial roles in various physiological processes including cognition and immune response .

Key Biological Targets:

  • G-protein Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are critical for drug development targeting various diseases including cancer and CNS disorders.
  • Enzymatic Interactions : It may interact with specific enzymes involved in metabolic pathways or signal transduction.

Pharmacological Potential

Research indicates that compounds similar to N-cyclopentyl-3-oxo-2-phenyl-5-propyl have shown promise in treating conditions such as:

  • Central Nervous System Disorders : Potential modulation of neurotransmitter systems.
  • Cancer : Inhibition of tumor growth through targeted receptor interaction.

Case Study 1: GPCR Modulation

A study published in PubMed Central highlighted the role of allosteric modulators in GPCR signaling. N-cyclopentyl derivatives were found to alter receptor conformations that could lead to enhanced therapeutic effects against CNS disorders .

Case Study 2: Anticancer Activity

Research demonstrated that pyrazolo[4,3-c]pyridine derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction via receptor-mediated pathways .

Data Summary Table

Biological Activity Target Effect References
GPCR ModulationClass A GPCRsAllosteric modulation
Anticancer ActivityVarious Cancer LinesInduction of apoptosis
Enzymatic InteractionMetabolic EnzymesInhibition or activation

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a broader class of pyrazolo[4,3-c]pyridine carboxamides. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]pyridine Derivatives

Compound Name (CAS No.) Position 5 Substituent Position 7 Substituent Biological Activity/Notes Reference
N-cyclopentyl-3-oxo-2-phenyl-5-propyl... Propyl Cyclopentyl carboxamide Potential kinase inhibitor (hypothesized)
5-benzyl-N-cycloheptyl-3-oxo-2-phenyl... (923226-49-7) Benzyl Cycloheptyl carboxamide Increased lipophilicity; untested in vivo
N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl... (923682-25-1) Ethyl 4-Ethoxyphenyl carboxamide Enhanced solubility due to ethoxy group
5-methyl-3-oxo-2-phenyl... (CAS: 1850889-29-0) Methyl Carboxylic acid (free -COOH) Higher acidity; limited cell permeability
KEV (PDB ID 6N7A) 5-Chloro-2-methoxyphenyl Methylpyrazole JAK/STAT inhibitor; confirmed kinase binding

Substituent Effects on Pharmacokinetics

  • Position 5 (Propyl vs. Benzyl/Ethyl): The propyl chain in the target compound balances lipophilicity and metabolic stability. Benzyl-substituted analogs (e.g., 923226-49-7) exhibit higher logP values, increasing membrane permeability but risking cytochrome P450-mediated oxidation . Ethyl derivatives (923682-25-1) show improved aqueous solubility, favoring oral bioavailability.
  • Position 7 (Cyclopentyl vs. Cycloheptyl/4-Ethoxyphenyl): Cyclopentyl carboxamide provides moderate steric bulk, avoiding the excessive hydrophobicity of cycloheptyl (923226-49-7) .

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